Triazolo-benzophenone is a synthetic compound that incorporates both triazole and benzophenone moieties. The triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms, contributes to the compound's unique chemical properties, while the benzophenone part is known for its ability to absorb ultraviolet light. This combination results in a compound with diverse applications in fields such as pharmaceuticals, materials science, and photoprotection.
Triazolo-benzophenones exhibit a range of biological activities:
The synthesis of triazolo-benzophenone can be achieved through several methods:
Triazolo-benzophenones find applications in various domains:
Interaction studies involving triazolo-benzophenones often focus on their biological targets:
Several compounds share structural or functional similarities with triazolo-benzophenones. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Benzophenone | Contains two phenyl rings | UV absorption | Commonly used as a UV filter |
| Triazole | Five-membered ring with nitrogen | Antimicrobial properties | Simple structure; less complex |
| Triazolobenzodiazepine | Incorporates benzodiazepine structure | Sedative effects | Unique for its psychoactive properties |
| 1,2,3-Triazole-Benzophenone Derivatives | Variants with different substituents | Antioxidant and anticancer activity | Enhanced biological effects |
Triazolo-benzophenones are unique due to their dual functionality combining photoprotection and significant biological activity against various diseases, setting them apart from simpler compounds like benzophenones or standalone triazoles.
Triazolo-benzophenones represent a distinctive class of hybrid compounds that combine the structural features of triazole heterocycles with benzophenone chromophores [1] . The core architecture consists of a five-membered triazole ring system covalently linked to a benzophenone moiety, creating a unique molecular framework with enhanced electronic properties [6] [12]. The benzophenone component provides a carbonyl chromophore that exhibits characteristic ultraviolet absorption properties, while the triazole ring contributes aromatic stability and specific binding characteristics [9] [25].
The fundamental structure incorporates a planar triazole heterocycle containing three nitrogen atoms positioned within a five-membered ring system [12] [14]. This heterocyclic component demonstrates aromatic character through the delocalization of six pi-electrons around the ring structure [12]. The benzophenone portion features two phenyl rings connected through a central carbonyl group, establishing a conjugated system that extends throughout the molecule [6] [29]. The combination of these structural elements results in a rigid, planar molecular architecture that facilitates specific intermolecular interactions [30] [33].
| Component | Molecular Formula | Key Features | Electron Configuration |
|---|---|---|---|
| 1,2,3-Triazole Ring | C₂H₃N₃ | Five-membered heterocycle, planar, aromatic | 6 π-electrons delocalized |
| 1,2,4-Triazole Ring | C₂H₃N₃ | Five-membered heterocycle, tautomeric forms | 6 π-electrons delocalized |
| Benzophenone Core | C₁₃H₁₀O | Carbonyl chromophore, UV absorption | Conjugated system |
| Combined Structure | Variable (C₁₅₋₂₀H₁₂₋₂₀N₃₋₅O₁₋₃) | Hybrid structure with dual functionality | Extended conjugation |
The molecular geometry of triazolo-benzophenones typically exhibits a twisted conformation, with dihedral angles between aromatic rings ranging from 13 to 83 degrees depending on the specific derivative [30] [33]. This structural flexibility allows for conformational adaptation while maintaining the essential electronic characteristics of both component systems [30].
The 1,2,3-triazole benzophenone derivatives constitute the most extensively studied class within this compound family [6] [7] [9]. These compounds are primarily synthesized through copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click chemistry [26] [27]. The synthetic approach involves the reaction of propargylated benzophenone precursors with various benzyl azides under copper catalysis conditions [6] [9].
The 1,2,3-triazole isomer demonstrates superior stability compared to its 1,2,4-counterpart due to the specific arrangement of nitrogen atoms within the heterocyclic ring [12] [14]. The electron distribution in 1,2,3-triazoles creates a highly polar molecular environment, which influences both the chemical reactivity and biological activity of the resulting compounds [12] [24]. Research has demonstrated that 1,2,3-triazole benzophenone derivatives exhibit enhanced photoprotective properties, with solar protection factors comparable to commercial benzophenone-3 standards [9].
Structural modifications of 1,2,3-triazole benzophenone derivatives have been extensively investigated through systematic variation of substituent groups [6] [9] [13]. The incorporation of different benzyl azides during synthesis allows for the introduction of diverse functional groups, including electron-donating methoxy substituents, electron-withdrawing halogen atoms, and various alkyl chains [6] [9]. These modifications significantly influence the physicochemical properties and biological activities of the resulting compounds [9] [15].
The synthesis of bis-1,2,3-triazole-based benzophenone compounds has been achieved through microwave-assisted methods, demonstrating improved yields compared to conventional heating approaches [7]. The target compounds achieve yields ranging from 35 to 95 percent, with the efficiency depending on the specific azide and alkyne components employed [6] [9].
The 1,2,4-triazole benzophenone derivatives represent an alternative structural arrangement within the triazolo-benzophenone family [1] [5] [12]. These compounds exhibit distinct tautomeric behavior, with 1H-1,2,4-triazole and 4H-1,2,4-triazole forms existing in rapid equilibrium [12] [14]. The 1H-tautomer demonstrates greater thermodynamic stability compared to the 4H-form, influencing the overall molecular properties [12].
The electronic characteristics of 1,2,4-triazole derivatives differ significantly from their 1,2,3-counterparts [12] [24]. While 1,2,3-triazoles exhibit highly polar behavior, 1,2,4-triazoles demonstrate enhanced polarizability, resulting in different intermolecular interaction patterns [12] [24]. This fundamental difference affects the vibrational spectroscopic properties and chemical reactivity of the compounds [24].
Synthesis of 1,2,4-triazole benzophenone derivatives typically involves alternative synthetic pathways compared to the copper-catalyzed azide-alkyne cycloaddition used for 1,2,3-isomers [18]. The preparation often requires multi-step procedures involving thionation reactions followed by cyclization with appropriate hydrazide reagents [18]. The synthetic complexity has resulted in fewer reported examples of 1,2,4-triazole benzophenone derivatives compared to the 1,2,3-analogs [18].
Specific examples include compounds with molecular formulas such as C₁₉H₁₇Cl₂N₅O₂, which demonstrate the structural diversity possible within this class [1] [5]. The incorporation of chlorinated aromatic rings and additional nitrogen-containing substituents provides opportunities for enhanced biological activity and altered physicochemical properties [1] [11].
The molecular formulas of triazolo-benzophenone derivatives generally follow the pattern CₓHᵧNᵢOⱼ, where the carbon count ranges from 15 to 25 atoms, hydrogen from 10 to 25 atoms, nitrogen from 3 to 6 atoms, and oxygen from 1 to 4 atoms [6] [9] [13]. The variation in these elemental compositions reflects the diversity of substituent groups that can be incorporated into the basic triazolo-benzophenone framework [6] [9].
| Property | Triazolo-benzophenone (CAS 64194-73-6) | Range for Derivatives |
|---|---|---|
| Molecular Weight (g/mol) | 418.28 | 300-600 |
| Density (g/cm³) | 1.45 | 1.2-1.6 |
| Melting Point (°C) | Not reported | 120-220 |
| Boiling Point (°C) | Not reported | 350-500 |
| LogP | 4.23 | 2.0-6.0 |
| Polar Surface Area (Ų) | 106.39 | 80-150 |
| Refractive Index | 1.678 | 1.5-1.7 |
The solubility profiles of triazolo-benzophenone derivatives are significantly influenced by the nature and position of substituent groups [12] [14]. Parent triazole compounds demonstrate high water solubility, with 1H-1,2,3-triazole and 1H-1,2,4-triazole both exhibiting complete miscibility with water [12] [14]. However, the incorporation of benzophenone moieties and various aromatic substituents generally reduces aqueous solubility while enhancing solubility in organic solvents [12] [32].
Specific solubility data demonstrate that triazolam, a related triazolo-benzodiazepine compound, exhibits limited water solubility of 30 milligrams per liter at ambient temperature [32]. The compound shows enhanced solubility in organic solvents such as dimethylformamide (30 mg/ml), dimethyl sulfoxide (20 mg/ml), and ethanol (10 mg/ml) [32]. These solubility patterns are representative of the general behavior observed across the triazolo-benzophenone family [32].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of triazolo-benzophenone derivatives [6] [9] [13] [23]. Proton nuclear magnetic resonance spectra consistently display characteristic signals for the triazole proton appearing as singlets within the 7.44 to 8.32 ppm range [6] [9] [13]. The methylene bridge protons connecting the triazole and benzophenone moieties appear as singlets between 5.20 and 5.67 ppm [6] [9] [13]. Aromatic protons from the benzophenone and substituted benzyl groups typically resonate in the 7.30 to 7.80 ppm region [6] [9] [13].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the benzophenone moiety as a distinctive signal between 195.8 and 196.3 ppm [6] [9] [13]. The triazole ring carbons appear in the 120 to 145 ppm range, while aromatic carbons from benzyl substituents are observed between 120 and 140 ppm [6] [9] [13]. These spectroscopic signatures provide reliable identification and structural confirmation for triazolo-benzophenone derivatives [6] [9] [13].
Infrared spectroscopy demonstrates characteristic absorption bands that serve as molecular fingerprints for these compounds [13] [24]. The carbonyl stretch of the benzophenone moiety appears as a strong absorption between 1700 and 1715 wavenumbers [13]. Aromatic carbon-hydrogen stretching vibrations are observed in the 3000 to 3100 wavenumber region [13] [24]. Marker bands specific to triazole rings have been identified through detailed vibrational analysis, providing diagnostic information for structural characterization [24].
| Technique | Signal/Peak | Chemical Shift/Frequency |
|---|---|---|
| ¹H NMR | Triazole proton | 7.44-8.32 ppm |
| ¹H NMR | Methylene bridge (-CH₂-) | 5.20-5.67 ppm |
| ¹H NMR | Aromatic protons | 7.30-7.80 ppm |
| ¹³C NMR | Carbonyl carbon (C=O) | 195.8-196.3 ppm |
| ¹³C NMR | Triazole carbon | 120-145 ppm |
| IR Spectroscopy | C=O stretch | 1700-1715 cm⁻¹ |
| IR Spectroscopy | C-H stretch (aromatic) | 3000-3100 cm⁻¹ |
| UV-Vis | n→π* transition | 280-320 nm |
| Mass Spectrometry | Molecular ion peak | M⁺ or [M+H]⁺ |
Ultraviolet-visible spectroscopy reveals characteristic absorption bands associated with the benzophenone chromophore [25]. The n→π* transition typically appears between 280 and 320 nanometers, depending on the specific substituent pattern [25]. These absorption characteristics contribute to the photoprotective properties observed in many triazolo-benzophenone derivatives [9] [25].
Comprehensive structure-activity relationship studies have established clear correlations between molecular structure and biological activity in triazolo-benzophenone derivatives [6] [9] [15] [16]. The nature and position of substituents on the benzyl ring attached to the triazole moiety significantly influence the observed biological effects [6] [9] [15]. Electron-donating substituents, particularly methoxy groups, generally enhance antioxidant and anticancer activities compared to unsubstituted analogs [9] [15].
The introduction of electron-withdrawing groups produces variable effects on biological activity depending on the specific functional group and its position [15] [16]. Fluorine substitution at the para-position of benzyl rings has been associated with enhanced activity in certain assays, while nitro groups typically result in reduced or eliminated biological effects [15] [16]. The 4-nitrophenyl-1,2,3-triazole derivatives consistently demonstrate diminished activity across multiple biological screening programs [15].
Halogen substitution patterns provide moderate activity retention while potentially offering improved metabolic stability [9] [16]. Compounds containing 4-chlorobenzyl and 4-iodobenzyl substituents maintain reasonable biological activity levels, with iodine-containing derivatives showing particularly promising results in enzyme inhibition assays [6] [9]. The presence of multiple halogen atoms can further modulate activity, with difluoro derivatives showing enhanced effects compared to monofluoro analogs [15].
The incorporation of hydroxyl groups into the benzophenone core structure significantly enhances photoprotective properties [9]. Derivatives based on 4,4'-dihydroxybenzophenone and 2,4-dihydroxybenzophenone demonstrate superior ultraviolet absorption characteristics and solar protection factors [9]. These compounds achieve photoprotective efficacy comparable to commercial benzophenone-3 standards at concentrations as low as 0.2 micrograms per milliliter [9].
| Structural Feature | Effect on Activity | Examples |
|---|---|---|
| Electron-donating substituents on benzyl ring | Enhanced biological activity | 4-methoxybenzyl derivatives |
| Electron-withdrawing substituents | Variable effects on activity | 4-fluorobenzyl derivatives |
| Halogen substitution | Moderate activity retention | 4-chlorobenzyl compounds |
| Methoxy groups | Improved antioxidant properties | 3,4-dimethoxybenzyl |
| Nitro groups | Reduced activity | 4-nitrobenzyl (inactive) |
| Long alkyl chains | Decreased activity | Octyl chains |
| Hydroxyl groups | Enhanced photoprotective effects | Dihydroxybenzophenone base |
Long alkyl chain substituents generally result in decreased biological activity, likely due to altered molecular geometry and reduced target binding affinity [9] [15]. Compounds containing octyl chains demonstrate significantly lower activity compared to shorter alkyl or aromatic substituents [9]. This trend suggests that optimal activity requires a balance between lipophilicity and molecular size constraints [9] [15].
Classical synthetic approaches to triazolo-benzophenone compounds have historically relied on traditional organic synthesis methods involving cyclization reactions of benzophenone derivatives with nitrogen-containing reagents . These methodologies typically require elevated temperatures and extended reaction times but remain valuable for understanding the fundamental chemistry of these compounds.
The most established classical route involves the condensation of benzophenone derivatives with hydrazine or other nitrogen-containing reagents, followed by cyclization to form the triazole ring . For instance, the synthesis of triazolo-benzodiazepine derivatives has been accomplished through a two-step process beginning with anthranilonitrile and hydrazide derivatives [2]. This approach, while effective, often suffers from multiple synthetic steps and moderate yields.
Another significant classical method utilizes 2-chlorobenzothiazole as a starting material, which undergoes reaction with hydrazine hydrate in ethanol to achieve conversion rates of up to 98% [3]. The successive reaction of 2-hydrazinobenzothiazoles with refluxed formic acid in excess leads to the synthesis of tricyclic compounds containing the triazolo-benzophenone framework [3].
The Friedel-Crafts acylation approach represents another classical methodology, particularly useful for the formation of 2-aminobenzophenone skeletons. This method involves the optimization of benzophenone formation through selective acylation reactions under acidic conditions [4]. The process typically employs triethylamine and acetic acid as reagents, with reflux conditions in toluene at temperatures ranging from 100-110°C, yielding products in 75-80% range [5].
A notable classical synthesis involves the use of benzoin as a starting material, which undergoes condensation reactions in the presence of polyphosphoric acid under reflux conditions [6]. This method provides access to various triazolo-benzophenone derivatives with good yields, although the harsh acidic conditions may limit its applicability to acid-sensitive substrates.
The copper(I)-catalyzed azide-alkyne cycloaddition has emerged as one of the most powerful and widely applicable methods for synthesizing triazolo-benzophenone derivatives [7] [8]. This transformation selectively converts organic azides and terminal alkynes into the corresponding 1,4-disubstituted 1,2,3-triazoles under mild reaction conditions, fulfilling the criteria of click chemistry defined by Sharpless and colleagues [8].
The CuAAC reaction proceeds through copper(I) active species that coordinate both the azide and alkyne substrates, dramatically increasing the reaction rate by a factor of 10^7 relative to the thermal Huisgen cycloaddition [8]. The mechanism involves the formation of copper(I) acetylide intermediates, followed by coordination of the azide and subsequent cyclization to yield the triazole product with exclusive 1,4-regioselectivity [7].
Modern CuAAC protocols for triazolo-benzophenone synthesis typically employ copper(I) iodide or copper sulfate pentahydrate as the catalyst source, often in combination with sodium ascorbate as a reducing agent [7] [9]. For example, the synthesis of bis-1,2,3-triazole derivatives from 4,4'-dihydroxybenzophenone has been achieved using CuSO4·5H2O (0.4 equivalents) and sodium ascorbate (0.8 equivalents) in dichloromethane/water (1:1) mixtures, providing yields ranging from 42-70% [9].
Particularly noteworthy is the development of highly efficient catalyst systems such as [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2, which can catalyze the cycloaddition of benzyl azide to phenylacetylene at room temperature under inert atmosphere conditions in neat form, achieving quantitative conversion in just 5 minutes with catalyst loadings as low as 0.5 mol% [7].
The substrate scope of CuAAC reactions for triazolo-benzophenone synthesis is remarkably broad. Primary, secondary, and tertiary azides react efficiently with various terminal alkynes, including propargylated benzophenone derivatives and functionalized acetylenes [7] [8]. The reaction tolerates diverse functional groups including halides, esters, amides, and heterocyclic moieties, eliminating the need for extensive protecting group chemistry [8].
Recent advances have focused on developing environmentally benign CuAAC protocols. The use of cellulose-supported copper nanoparticles has proven particularly effective for click reactions between propargylated chalcones and azides, offering advantages in terms of catalyst stability and recyclability [10]. These heterogeneous catalysts maintain high activity through multiple reaction cycles while facilitating product purification through simple filtration.
Microwave-assisted synthesis has revolutionized the preparation of triazolo-benzophenone derivatives by dramatically reducing reaction times while often improving yields and selectivity [11] [12]. The use of microwave irradiation enables rapid heating and enhanced reaction rates through efficient energy transfer to polar molecules in the reaction mixture.
One of the most successful microwave-assisted approaches involves three-component condensation reactions between aromatic aldehydes, amino-triazole derivatives, and dimedone in DMF [11] [12]. Under microwave irradiation, these reactions proceed to completion within minutes, providing nearly quantitative yields of triazoloquinazolinone derivatives that incorporate the benzophenone framework [11].
The synthesis of fused-triazolobenzodiazepines has been accomplished through one-pot microwave-assisted protocols combining decarboxylative [3+2] cycloaddition, N-propargylation, and intramolecular click reactions [13]. This methodology utilizes readily available amino acids, maleimides, and 2-azidebenzaldehydes as starting materials, with the entire sequence proceeding at elevated temperatures (100-150°C) under microwave conditions to provide yields of 55-65% [13].
Intramolecular azide-alkyne cycloaddition reactions under microwave conditions have proven particularly effective for forming tricyclic triazolo-benzophenone systems [14] [15]. The use of acetonitrile as solvent under microwave irradiation for 1 hour enables quantitative cyclization of appropriately substituted precursors [15]. Notably, these transformations can often be accomplished without added copper catalysts, with the microwave conditions providing sufficient activation energy for the cycloaddition process [14].
The synthesis of bis-1,2,3-triazole-based benzophenone compounds via microwave-assisted click chemistry has demonstrated significant advantages over conventional heating methods [16]. Target compounds achieve better yields through microwave assistance, with reaction times reduced from hours to minutes while maintaining excellent regioselectivity [16].
Solvent-free microwave synthesis represents an particularly attractive approach from both efficiency and environmental perspectives [17]. These protocols eliminate solvent waste while often providing enhanced reaction rates and cleaner product profiles compared to solution-phase reactions [17]. The combination of microwave heating with solid-supported reagents enables rapid synthesis of diverse triazolo-benzophenone derivatives under environmentally benign conditions.
Complex triazolo-benzophenone architectures often require carefully orchestrated multistep synthetic sequences that combine different methodologies to achieve the desired structural complexity [18] [5]. These processes typically involve initial formation of key intermediates followed by subsequent functionalization and cyclization steps.
A representative multistep approach to triazolo-benzodiazepine analogues begins with Ugi four-component reactions of 2-bromobenzoic acid, propargylamine, aldehydes, and isocyanides [19]. The resulting products undergo in situ sequential click cyclization and Suzuki coupling to provide the final triazolo-benzophenone derivatives. This modular approach allows for extensive structural diversification through variation of the input components [19].
The synthesis of substituted triazolo-benzophenone analogues often employs a strategy involving initial thioamide formation followed by hydrazine treatment and cyclization [18]. Starting from protected amino acids, acylation with appropriate benzophenone derivatives provides amide intermediates that are converted to thioamides using Lawesson's reagent or phosphorus pentasulfide [18]. Treatment with hydrazine monohydrate followed by acetylation and cyclization under acidic conditions yields the desired triazole products in high yield through a three-step, one-pot procedure [18].
An alternative multistep strategy utilizes benzophenone derivatives containing appropriately positioned functional groups for subsequent cyclization reactions [5]. For example, the cyclization of 2-(2-acetyl hydrazino)-7-chloro-5-phenyl-2H-1,4-benzodiazepine intermediates in toluene at reflux temperature in the presence of p-toluenesulfonic acid provides triazolo-benzodiazepine products with yields of 75-80% [5].
The development of convergent synthetic approaches has proven particularly valuable for accessing complex triazolo-benzophenone derivatives [20]. These strategies involve the independent synthesis of key fragments that are subsequently coupled using efficient transformations such as cross-coupling reactions or cycloaddition processes [20]. Such approaches offer advantages in terms of synthetic flexibility and the ability to rapidly generate structural analogues for structure-activity relationship studies.
Advanced multistep processes increasingly incorporate flow chemistry principles to enable continuous synthesis of triazolo-benzophenone derivatives [21]. These approaches offer improved safety profiles for reactions involving potentially hazardous intermediates while enabling precise control over reaction parameters and residence times.
The implementation of green chemistry principles in triazolo-benzophenone synthesis has become increasingly important as researchers seek to develop more sustainable and environmentally responsible synthetic methodologies [15] [22] [23]. These approaches focus on minimizing waste generation, using renewable resources, and developing more efficient catalytic processes.
Mechanochemical synthesis represents one of the most promising green approaches for triazolo-benzophenone preparation [15]. Ball milling techniques using DABCO as a base and copper oxide nanoparticles as catalysts enable the synthesis of hybrid pharmacophores containing triazole and benzophenone moieties [15]. These solvent-free conditions achieve excellent yields (up to 96%) while demonstrating catalyst recyclability through multiple reaction cycles [15]. The mechanochemical approach offers significant advantages in terms of reduced environmental impact, with dramatically improved green metrics compared to conventional solution-phase synthesis [15].
Ultrasound-assisted synthesis provides another effective green methodology for triazolo-benzophenone derivatives [15] [23]. Ultrasonic irradiation at room temperature enables rapid cycloaddition reactions with reduced reaction times and quantitative yields [15]. The enhanced mass transfer and cavitation effects generated by ultrasound facilitate efficient mixing and activation of reactants, often eliminating the need for elevated temperatures or extended reaction times [23].
Water-based synthetic protocols represent a particularly attractive green chemistry approach [24] [22]. The development of water-soluble catalyst systems such as β-cyclodextrin-supported copper complexes enables efficient CuAAC reactions in aqueous media [24]. These catalysts can be recycled up to seven times without significant loss of activity, while the use of water as solvent eliminates organic solvent waste and reduces environmental impact [24].
Solvent-free synthesis methodologies have gained considerable attention for their environmental benefits [22] [25]. Microwave-assisted solvent-free protocols enable rapid synthesis of triazolo-benzophenone derivatives while eliminating solvent waste entirely [25]. These approaches often provide enhanced reaction rates and cleaner product profiles compared to conventional solution-phase methods [22].
The development of recyclable and reusable catalyst systems represents another important aspect of green triazolo-benzophenone synthesis [24] [10]. Cellulose-supported copper nanoparticles have demonstrated excellent catalytic activity for CuAAC reactions while maintaining stability through multiple reaction cycles [10]. Similarly, magnetically separable catalysts enable facile catalyst recovery and reuse, contributing to more sustainable synthetic processes [26].
Ionic liquid-based protocols offer additional green chemistry advantages through their negligible vapor pressure, thermal stability, and potential for recycling [10]. The use of DABCO-based ionic liquids as both solvent and catalyst has proven effective for triazolo-benzophenone synthesis under ultrasound conditions, providing excellent yields with minimal environmental impact [10].